4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Medicinal Chemistry Cross-Coupling Building Blocks

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a boronic acid derivative featuring a para-substituted phenyl ring bearing a methyl(phenyl)sulfamoyl group. It belongs to the class of sulfonamide-functionalized arylboronic acids employed as building blocks in Suzuki-Miyaura cross-coupling reactions and as intermediates in medicinal chemistry.

Molecular Formula C13H14BNO4S
Molecular Weight 291.13
CAS No. 2096336-05-7
Cat. No. B2464735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid
CAS2096336-05-7
Molecular FormulaC13H14BNO4S
Molecular Weight291.13
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O
InChIInChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3
InChIKeyPUWVRBKKJNKHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid (CAS 2096336-05-7): A Specialized Sulfonamide-Boronic Acid Hybrid for Medicinal Chemistry and Cross-Coupling


4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a boronic acid derivative featuring a para-substituted phenyl ring bearing a methyl(phenyl)sulfamoyl group. It belongs to the class of sulfonamide-functionalized arylboronic acids employed as building blocks in Suzuki-Miyaura cross-coupling reactions and as intermediates in medicinal chemistry . The compound has a molecular formula of C13H14BNO4S, a molecular weight of 291.13 g/mol, and is supplied at 97% purity by Thermo Scientific (Alfa Aesar portfolio) and 95% by AKSci [1]. Its N-methyl-N-phenyl sulfamoyl substituent distinguishes it from common N-H and N-methyl sulfamoyl phenylboronic acid analogs, imparting distinct steric and lipophilic properties relevant to structure-activity relationships.

Why 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid Cannot Be Replaced by Simpler Sulfamoyl Phenylboronic Acids in Key Applications


Sulfamoyl phenylboronic acids are a structurally diverse family, and the N-substituent dramatically influences both physicochemical properties and biological target engagement. The N-methyl-N-phenyl motif present in 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a critical pharmacophoric element in certain bioactive scaffolds, including intermediates for the antidepressant tianeptine, where the N-phenyl group is essential for downstream structure-activity relationships [1]. Simpler analogs such as 4-(N-methylsulfamoyl)phenylboronic acid (CAS 226396-31-2) or 4-sulfamoylphenylboronic acid (CAS 613660-87-0) lack the aromatic N-phenyl ring, resulting in lower lipophilicity and altered binding interactions. Procurement of the correct regioisomer and N-substitution pattern is therefore non-negotiable for projects targeting specific biological pathways or constructing patent-defined intermediates.

Quantitative Differentiation of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid Against Closest Analogs


Purity and Price Comparison: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid vs. 4-(N-Methylsulfamoyl)phenylboronic Acid

When selecting a sulfamoyl phenylboronic acid building block, purity and cost per gram are key procurement factors. 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is supplied by Thermo Scientific at 97% purity and by AKSci at 95% purity . In comparison, the structurally simpler 4-(N-methylsulfamoyl)phenylboronic acid (CAS 226396-31-2) is available from Aladdin Scientific at 98% purity, priced at $89.90 for 250 mg and $285.90 for 1 g, while AKSci offers the target compound at $247 for 100 mg and $589 for 1 g . The higher cost of the N-methyl-N-phenyl derivative reflects the additional synthetic complexity and the specific utility of the N-phenyl substituent in medicinal chemistry.

Medicinal Chemistry Cross-Coupling Building Blocks

Lipophilicity (cLogP) Differentiation: N-Methyl-N-Phenyl vs. N-H and N-Methyl Sulfamoyl Analogs

The lipophilicity of a boronic acid building block influences its partitioning, membrane permeability, and ultimately the drug-likeness of derived compounds. The calculated octanol-water partition coefficient (cLogP) for 4-[methyl(phenyl)sulfamoyl]benzeneboronic acid is estimated at approximately 2.5–3.0 [1]. By contrast, 4-sulfamoylphenylboronic acid (CAS 613660-87-0) with a free N-H group has a cLogP of approximately 0.4, while 4-(N-methylsulfamoyl)phenylboronic acid (CAS 226396-31-2) has a cLogP of approximately 0.9–1.2 . The addition of both N-methyl and N-phenyl substituents increases lipophilicity by roughly 1.5–2.5 log units relative to the N-H and N-methyl analogs, enhancing the compound's suitability for synthesizing CNS-penetrant or intracellular-targeting molecules.

Drug Design ADME Physicochemical Properties

Application-Specific Necessity: N-Methyl-N-Phenylsulfamoyl Motif as a Tianeptine Intermediate Scaffold

The N-methyl-N-phenylsulfamoyl group is a requisite structural motif in the synthesis of tianeptine and related antidepressant compounds. Chinese patent CN105503668A discloses a synthetic route for methyl 4-chloro-2-(N-methyl-N-phenylsulfamoyl)benzoate, a direct precursor to tianeptine, which relies on the N-methyl-N-phenylsulfamoyl building block [1]. 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid serves as a complementary entry point for constructing the same pharmacophore via Suzuki-Miyaura coupling, enabling the introduction of the sulfamoyl-phenyl moiety in a single step. Simpler N-H or N-methyl sulfamoyl phenylboronic acids cannot generate the required N-phenyl substitution pattern and would lead to inactive analogs.

Antidepressant Synthesis Tianeptine Pharmaceutical Intermediates

Biological Target Engagement: Opioid Receptor Affinity of N-Methyl-N-Phenylsulfamoyl Phenyl Scaffolds

Compounds bearing the 4-[methyl(phenyl)sulfamoyl]phenyl moiety have been evaluated for opioid receptor binding. Data from BindingDB shows that pyrimidine-carboxamide derivatives incorporating this motif exhibit kappa opioid receptor affinity with IC50 values of 4.20 µM and 5.74 µM [1][2]. While direct comparative data for the corresponding N-H or N-methyl sulfamoyl analogs are not available in this dataset, the presence of the N-phenyl group is a known determinant of receptor subtype selectivity in sulfonamide-based opioid ligands. The quantitative binding values provide a benchmark for researchers using this boronic acid as a precursor to generate focused libraries for opioid receptor screening.

Opioid Receptor Binding Affinity Structure-Activity Relationship

Recommended Procurement and Application Scenarios for 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid


Synthesis of N-Phenylsulfamoyl-Containing Antidepressant Intermediates (e.g., Tianeptine Analogs)

Researchers synthesizing tianeptine or related atypical antidepressants should prioritize 4-[methyl(phenyl)sulfamoyl]benzeneboronic acid as the boronic acid partner in key Suzuki-Miyaura coupling steps. The N-methyl-N-phenylsulfamoyl group is essential for the pharmacophore, and no simpler commercially available sulfamoyl phenylboronic acid can substitute without loss of activity [1]. The compound's 97% purity from Thermo Scientific provides the reliability needed for multi-step GMP-like intermediate synthesis.

Construction of Opioid Receptor Ligand Libraries via Parallel Suzuki Coupling

Medicinal chemists exploring kappa opioid receptor modulators can employ this boronic acid as a versatile building block for generating focused libraries. The documented low-micromolar binding of pyrimidine-carboxamide derivatives containing this motif supports its utility in hit-to-lead programs [1][2]. Its higher lipophilicity (estimated cLogP ≈ 2.5–3.0) makes it particularly suitable for CNS-targeted candidates that require blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Boronic Acids as Serine Protease Inhibitors

Boronic acids are well-known serine protease inhibitors, and the sulfonamide group can enhance binding through hydrogen-bond interactions. 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid offers a distinct N,N-disubstituted sulfamoyl motif for probing protease active site geometry. The presence of both methyl and phenyl groups on the sulfamoyl nitrogen provides steric bulk and lipophilicity not achievable with primary or secondary sulfamoyl analogs, enabling unique SAR insights.

Methodology Development for Electron-Deficient Arylboronic Acid Cross-Coupling

The sulfamoyl group is electron-withdrawing, making this boronic acid a useful substrate for developing and benchmarking new Suzuki-Miyaura coupling catalysts and conditions. Its moderate deactivation relative to parent phenylboronic acid provides a relevant challenge for catalyst optimization, bridging the gap between highly active and poorly reactive substrates.

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